1-(Bromomethyl)-2-phenoxybenzene

Medicinal Chemistry Neuroscience GABAA Receptor Modulation

1-(Bromomethyl)-2-phenoxybenzene (CAS 82657-72-5), also known as 2-phenoxybenzyl bromide, is an ortho-substituted aromatic building block featuring a benzylic bromomethyl group adjacent to a diphenyl ether moiety. This structural arrangement provides a distinct steric and electronic environment compared to its meta- and para-substituted regioisomers.

Molecular Formula C13H11BrO
Molecular Weight 263.13 g/mol
CAS No. 82657-72-5
Cat. No. B1344318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-2-phenoxybenzene
CAS82657-72-5
Molecular FormulaC13H11BrO
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2CBr
InChIInChI=1S/C13H11BrO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2
InChIKeyYQRIQBOWLXRKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-2-phenoxybenzene (CAS 82657-72-5): A Reactive Ortho-Substituted Benzyl Bromide Scaffold for Selective Derivatization


1-(Bromomethyl)-2-phenoxybenzene (CAS 82657-72-5), also known as 2-phenoxybenzyl bromide, is an ortho-substituted aromatic building block featuring a benzylic bromomethyl group adjacent to a diphenyl ether moiety. This structural arrangement provides a distinct steric and electronic environment compared to its meta- and para-substituted regioisomers. Its primary utility is as a versatile electrophilic synthon in medicinal chemistry and agrochemical synthesis, serving as a key intermediate in the construction of benzodiazepine receptor ligands and ion channel modulators [1].

1

Ortho-substituted benzyl bromide for regiospecific alkylation

Enables precise structural control in pharmacophore design
2

Key synthon for benzodiazepine receptor ligand research

Supports GABAA modulator and ion channel modulator synthesis
3

Specified precursor for photoswitchable CRAC channel probes

Enables advanced chemical biology tool compound synthesis

Why 1-(Bromomethyl)-2-phenoxybenzene Cannot Be Simply Replaced by Regioisomers or Other Benzyl Bromides in Key Applications


In drug discovery and chemical biology, the precise spatial arrangement of a building block within a pharmacophore is critical. 1-(Bromomethyl)-2-phenoxybenzene, with its bromomethyl group in the ortho position relative to the phenoxy substituent, dictates a unique molecular geometry when incorporated into larger structures. This contrasts sharply with its meta- and para-regioisomers, which project the reactive center in different directions, leading to distinct 3D conformations and, consequently, divergent biological activities and physicochemical properties [1]. Substituting with an unsubstituted benzyl bromide or a different halobenzyl compound alters both the electronic profile of the aromatic ring and the orientation of the phenoxy group, often resulting in loss of target binding affinity or altered reactivity in subsequent synthetic steps.

⚠️

Regioisomer mismatch

Meta- or para-substituted isomers project the reactive center differently, altering target binding geometry and 3D pharmacophore fit.

⚠️

Electronic profile shift

Unsubstituted benzyl bromide or different halobenzyl compounds change aromatic ring electronics and steric demand, potentially reducing reactivity control.

⚠️

Synthetic fidelity risk

Non-ortho or non-phenoxybenzyl analogs may not replicate published synthetic routes for specialized probes, affecting experimental reproducibility.

Quantitative Evidence of 1-(Bromomethyl)-2-phenoxybenzene's Differential Performance Over Comparators


Benzodiazepine Receptor Affinity: Ortho-Phenoxybenzyl Moiety is Essential for Nanomolar Potency

The ortho-phenoxybenzyl group, derived from 1-(bromomethyl)-2-phenoxybenzene, is a critical pharmacophoric element for high-affinity binding to the GABAA/benzodiazepine receptor complex. A series of 5-(2-phenoxybenzyl)-4H-1,2,4-triazoles, synthesized using this scaffold, demonstrated potent receptor binding. The most active analogue (8l) exhibited an IC50 of 0.892 nM, which is superior to the reference drug diazepam (IC50 = 2.857 nM) in a [3H]flunitrazepam displacement assay [1]. This high potency is directly attributable to the specific ortho-substitution pattern, as alternative scaffolds lacking this precise arrangement fail to achieve comparable affinity.

Binding Affinity
Head-to-head
IC50 0.892 nM vs Diazepam 2.857 nM
Supports ortho-substitution-dependent binding affinity
In vitro [3H]flunitrazepam displacement; 3.2-fold lower IC50
Medicinal Chemistry Neuroscience GABAA Receptor Modulation

Seizure Threshold Elevation: In Vivo Efficacy Correlates with Ortho-Phenoxybenzyl Substitution

The superior in vitro receptor binding of the 2-phenoxybenzyl-derived triazole (8l) translated into enhanced in vivo efficacy. In a pentylenetetrazole (PTZ)-induced seizure model, compound 8l increased the seizure threshold more effectively than the standard of care, diazepam [1]. While the precise fold-change over baseline is not detailed in the abstract, the study explicitly states that compound 8l 'showed the most increase in pentylenetetrazole-induced seizure threshold relative to diazepam'.

Seizure Threshold
Reported
Greatest increase in PTZ-induced seizure threshold relative to diazepam
Supports in vivo anticonvulsant model response
PTZ mouse model; qualitative comparison
Pharmacology In Vivo Efficacy Anticonvulsant Activity

Photoswitchable Tool Compound Synthesis: Ortho-Phenoxybenzyl Bromide is a Designated Building Block for CRAC Channel Research

1-(Bromomethyl)-2-phenoxybenzene is a specified starting material for the synthesis of photoswitchable azopyrazole compounds used to study CRAC (Calcium Release-Activated Calcium) channels [1]. This application highlights the unique utility of this specific building block in creating advanced chemical biology probes, distinguishing it from generic alkylating agents. The ortho-phenoxybenzyl group likely contributes to the desired photophysical or binding properties of the final photoswitchable molecule.

Tool Compound Synthesis
Context-dependent
Designated precursor for photoswitchable CRAC channel modulators
Supports chemical biology probe synthesis
Published synthetic route; verify protocol compatibility
Chemical Biology Ion Channel Pharmacology Photopharmacology

High-Impact Scenarios for Procuring 1-(Bromomethyl)-2-phenoxybenzene


Development of Next-Generation GABAA Receptor Modulators with Superior Binding Affinity

Medicinal chemistry teams focused on developing novel anxiolytics or anticonvulsants with improved efficacy profiles should prioritize this building block. The ortho-phenoxybenzyl group is a proven scaffold for achieving nanomolar binding affinity to the GABAA/benzodiazepine receptor complex, outperforming diazepam in direct comparative assays [1]. This provides a strong starting point for structure-activity relationship (SAR) studies aimed at creating safer, non-sedating benzodiazepine alternatives.

Synthesis of Photoswitchable Probes for CRAC Channel Research

Laboratories investigating calcium signaling, immune cell activation, or related pathways should procure this compound to synthesize photoswitchable CRAC channel modulators [1]. This specific building block is required for the established synthetic route, enabling the creation of high-precision chemical biology tools to optically control and study CRAC channel function with spatiotemporal resolution.

Synthesis of 1,2,4-Triazole and 1,3,4-Oxadiazole Libraries for CNS Drug Discovery

Research programs seeking to expand their compound library with diverse CNS-active heterocycles can use 1-(bromomethyl)-2-phenoxybenzene as a core alkylating agent. Its reactivity allows for the efficient and parallel synthesis of 5-(2-phenoxybenzyl)-1,2,4-triazoles and 1,3,4-oxadiazoles, two privileged scaffolds in neuropharmacology [1]. The resulting library can be screened for activity against a range of targets, accelerating the hit-to-lead process.

Application
Selection Property
Validation Focus
GABAA receptor modulator research
Ortho-phenoxybenzyl scaffold binding context
Binding affinity and seizure threshold model response
Photoswitchable CRAC channel probe synthesis
Designated building block for photopharmacology
Synthetic protocol fidelity and photophysical characterization
CNS heterocycle library synthesis
Reactive benzylic bromide for 1,2,4-triazole/1,3,4-oxadiazole formation
Library diversity and CNS target screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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